molecular formula C11H10N2O2 B2769864 Methyl 4-aminoisoquinoline-8-carboxylate CAS No. 1687855-43-1

Methyl 4-aminoisoquinoline-8-carboxylate

Cat. No.: B2769864
CAS No.: 1687855-43-1
M. Wt: 202.213
InChI Key: GSEKNOHQZUCRQN-UHFFFAOYSA-N
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Description

Structural Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline framework, a bicyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgnumberanalytics.com This arrangement, an isomer of quinoline (B57606), imparts a unique electronic and structural profile that is highly conducive to molecular interactions with biological targets. wikipedia.orgrsc.orgnih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a crucial feature for molecular recognition processes in biological systems. wikipedia.org

The isoquinoline scaffold is not merely a synthetic curiosity but is a recurring motif in a vast array of natural products, particularly alkaloids found in various plant species. numberanalytics.comnih.gov Prominent examples include papaverine, a vasodilator, and tubocurarine, a muscle relaxant, whose structures are built around the isoquinoline core. wikipedia.org The inherent biological activity of these naturally occurring compounds has long signaled the therapeutic potential of the isoquinoline scaffold to medicinal chemists. researchgate.net

The rigid, planar structure of the isoquinoline nucleus provides a defined three-dimensional orientation for appended functional groups, allowing for precise design of molecules that can fit into the active sites of enzymes and receptors. rsc.orgnih.gov This structural rigidity, combined with the potential for substitution at multiple positions, makes the isoquinoline core a versatile and privileged scaffold in the design of novel bioactive molecules. nih.govresearchgate.net

Overview of Functionalized Isoquinoline Derivatives in Academic Research

The versatility of the isoquinoline core has spurred extensive academic research into the synthesis and biological evaluation of its functionalized derivatives. nih.govresearchgate.net Scientists have explored the introduction of a wide variety of substituents at different positions of the isoquinoline ring system to modulate the physicochemical and pharmacological properties of the resulting molecules. rsc.orgnih.gov

These synthetic efforts have led to the discovery of isoquinoline derivatives with a broad spectrum of biological activities, including potential applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govrsc.orgmdpi.com For instance, certain isoquinoline-1,3-dione derivatives have demonstrated notable anti-tumor and antibacterial properties. rsc.org The ability to strategically place functional groups on the isoquinoline scaffold allows for the fine-tuning of a compound's activity and selectivity towards a specific biological target.

Research has also focused on developing novel synthetic methodologies to access these functionalized derivatives efficiently and with high selectivity. researchgate.net This includes methods for C-H bond activation and cross-coupling reactions, which enable the direct introduction of functional groups onto the isoquinoline core. mdpi.com The continuous development of such synthetic tools expands the accessible chemical space of isoquinoline derivatives, paving the way for the discovery of new drug candidates.

Specific Context and Research Interest in Methyl 4-Aminoisoquinoline-8-carboxylate

Within the broader family of isoquinoline derivatives, this compound has emerged as a compound of significant interest, primarily as a key intermediate in organic synthesis and pharmaceutical chemistry. google.com The strategic placement of the amino and carboxylate groups on the isoquinoline framework provides two reactive handles that can be further elaborated to construct more complex molecules. google.com

The synthesis of this compound has been a subject of investigation, with a notable method involving the transformation of 8-bromoisoquinoline (B29762). google.com This multi-step synthesis highlights the chemical ingenuity required to access specifically substituted isoquinolines. The process involves the introduction of the carboxylate group via a palladium-catalyzed carbonylation, followed by bromination at the 4-position, and subsequent amination. google.com

The research interest in this particular compound stems from the potential biological activities of the molecules that can be derived from it. Studies have suggested that derivatives of 4-aminoisoquinoline (B122460) may possess biological activities relevant to conditions such as senile dementia. google.com Furthermore, the core structure is being explored for its potential as a sodium and calcium channel blocker, which could have applications in pain management. google.com As such, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-aminoisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-9(8)5-13-6-10(7)12/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEKNOHQZUCRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=NC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Aminoisoquinoline 8 Carboxylate

Strategic Approaches to Isoquinoline (B145761) Ring Formation

The construction of the isoquinoline nucleus is the foundational step in the synthesis of its derivatives. Over the years, methodologies have evolved from classical cyclization reactions, which are still widely used, to modern, highly efficient transition-metal-catalyzed annulation strategies.

Classical methods for isoquinoline synthesis typically involve the cyclization of substituted β-phenylethylamines or benzaldehydes. These name reactions form the bedrock of isoquinoline chemistry. pharmaguideline.comwikipedia.org

Bischler–Napieralski Reaction: This reaction involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid like phosphoryl chloride or phosphorus pentoxide. The initial product is a 3,4-dihydroisoquinoline, which can then be dehydrogenated using a catalyst such as palladium to yield the aromatic isoquinoline. pharmaguideline.comwikipedia.org

Pictet-Spengler Reaction: In this synthesis, a β-phenylethylamine is condensed with an aldehyde to form an imine. This imine subsequently undergoes an acid-catalyzed cyclization to produce a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.com Similar to the Bischler-Napieralski product, this intermediate requires an oxidation step to achieve the fully aromatic isoquinoline core. The reaction proceeds under mild conditions, especially when the phenyl ring contains electron-donating substituents. pharmaguideline.com

Pomeranz–Fritsch Reaction: This is an efficient method for preparing unsubstituted or substituted isoquinolines directly. wikipedia.org The reaction uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532), which react in an acidic medium to form the isoquinoline. wikipedia.org An important modification involves the condensation of a benzylamine (B48309) with a glyoxal (B1671930) acetal to achieve the same result. wikipedia.org This method is particularly valuable for synthesizing isoquinolines with substitution patterns that are difficult to obtain through other classical routes. organicreactions.org

Reaction NameKey PrecursorsInitial ProductKey Features
Bischler–Napieralskiβ-Phenylethylamine, Acylating Agent3,4-DihydroisoquinolineRequires Lewis acid catalyst and subsequent oxidation. pharmaguideline.com
Pictet-Spenglerβ-Phenylethylamine, Aldehyde1,2,3,4-TetrahydroisoquinolineAcid-catalyzed cyclization of an intermediate imine; requires oxidation. pharmaguideline.com
Pomeranz–FritschBenzaldehyde, Aminoacetoaldehyde AcetalIsoquinolineDirectly yields the aromatic isoquinoline core in an acid-catalyzed process. wikipedia.orgorganicreactions.org

Modern synthetic chemistry has introduced powerful annulation strategies, often catalyzed by transition metals, that offer high efficiency, step-economy, and functional group tolerance for constructing isoquinoline scaffolds. researchgate.net These methods frequently utilize C-H bond activation, allowing for the direct coupling of simple precursors. researchgate.net

Rhodium(III)-Catalyzed Annulation: Rh(III) catalysts are effective in mediating the annulation of benzamides or oximes with alkynes. researchgate.netorganic-chemistry.org The reaction proceeds via C-H activation of the aryl ring, followed by insertion of the alkyne and subsequent cyclization to form the isoquinoline or isoquinolone ring system. This approach allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.orgrsc.org

Ruthenium(II)-Catalyzed Annulation: Similar to rhodium, Ru(II) complexes can catalyze the C-H functionalization and annulation of primary benzylamines or oximes with partners like sulfoxonium ylides or alkynes. researchgate.net A notable feature is the use of the free amine as a directing group, which facilitates C-H activation under redox-neutral conditions. researchgate.net

Palladium-Catalyzed Coupling and Cyclization: Palladium catalysis is a versatile tool for isoquinoline synthesis. One strategy involves the coupling of an o-iodobenzaldehyde imine with a terminal acetylene, followed by a copper-catalyzed cyclization to furnish the isoquinoline product in excellent yields. organic-chemistry.org

Silver- and Copper-Catalyzed Cyclizations: Other metals also play a role in modern isoquinoline synthesis. Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. nih.gov Copper-catalyzed cascade reactions of 2-haloaryloxime acetates with β-dicarbonyl compounds can also produce a broad range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org

Catalyst SystemKey PrecursorsReaction TypeKey Features
Rhodium(III)Oximes/Benzamides + AlkynesC-H Activation/AnnulationEnables rapid assembly of multisubstituted isoquinolines. organic-chemistry.orgrsc.org
Ruthenium(II)Benzylamines + Sulfoxonium YlidesC-H Activation/AnnulationUtilizes a free amine as a directing group under redox-neutral conditions. researchgate.net
Palladium(0)/Copper(I)o-Halobenzaldehyde Imine + AcetyleneCoupling/CyclizationSequential reaction providing high yields and short reaction times. organic-chemistry.org
Silver(I)2-Alkynyl Benzyl AzidesIntramolecular CyclizationTolerates a variety of functional groups. nih.gov

Regioselective Synthesis of Methyl 4-Aminoisoquinoline-8-carboxylate

The synthesis of the target compound requires precise control over the placement of the amino group at the C-4 position and the methyl carboxylate group at the C-8 position. This is typically achieved through a multi-step sequence starting from a pre-functionalized isoquinoline. google.com

The introduction of a carboxylate group at the C-8 position of the isoquinoline ring can be efficiently accomplished via palladium-catalyzed carbonylation of an 8-halo-isoquinoline, such as 8-bromoisoquinoline (B29762). google.com This reaction involves the treatment of the halo-isoquinoline with carbon monoxide in the presence of a palladium catalyst and an alcohol (methanol) to directly form the methyl ester. google.com

The versatility of palladium-catalyzed carbonylation is well-established for the synthesis of various carbonyl compounds. acs.org For challenging substrates or to improve reaction efficiency, specialized ligands such as bidentate phosphines (e.g., XantPhos) may be required to achieve high conversion and yield. researchgate.netmdpi.com Modern advancements also include the use of CO-generating reagents like chloroform (B151607) in two-chamber reactors (COware), which avoids the direct handling of toxic carbon monoxide gas while facilitating the carbonylation under mild conditions. acs.orgnih.gov

A specific synthetic protocol involves reacting 8-bromoisoquinoline with carbon monoxide (60 psi) in methanol (B129727) at 60°C, using a palladium catalyst to generate methyl 8-isoquinolinecarboxylate. google.com

The C-4 position of the isoquinoline ring is susceptible to functionalization, often following an initial halogenation step. A common strategy for installing the 4-amino group begins with the bromination of the isoquinoline-8-carboxylate intermediate. google.com

Once the 4-bromo derivative is obtained, the amino group can be introduced via several methods:

Nucleophilic Aromatic Substitution (SNAr): A classical approach involves heating 4-bromoisoquinoline (B23445) with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper catalyst (e.g., copper sulfate) in an autoclave. This direct amination proceeds via a nucleophilic aromatic substitution mechanism to yield 4-aminoisoquinoline (B122460). prepchem.com

Palladium-Catalyzed Amination: A more modern and often milder method is the palladium-catalyzed coupling of the 4-bromo intermediate with an amine source. To avoid side reactions, a protected form of ammonia, such as tert-butyl carbamate, is used. The reaction is typically carried out in the presence of a palladium catalyst and a base like cesium carbonate. The resulting protected amine is then deprotected in a subsequent step (e.g., with hydrochloric acid in methanol) to reveal the free 4-amino group. google.com

The complete synthesis of this compound is best exemplified by a multi-step pathway starting from 8-bromoisoquinoline. google.com This route demonstrates the regioselective introduction of both required functional groups.

Synthetic Pathway from 8-Bromoisoquinoline:

Carbonylation: 8-bromoisoquinoline undergoes palladium-catalyzed carbonylation in methanol to yield methyl 8-isoquinolinecarboxylate. google.com

Bromination: The resulting ester is treated with N-bromosuccinimide (NBS) in acetic acid to selectively install a bromine atom at the C-4 position, affording methyl 4-bromo-isoquinoline-8-carboxylate. google.com

Amination: The 4-bromo compound is subjected to a palladium-catalyzed reaction with tert-butyl carbamate. google.com

Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using a mixture of hydrochloric acid and methanol to furnish the target compound, this compound. google.com

An alternative synthetic route mentioned in the literature begins with the nitration of isoquinoline to form 4-nitroisoquinoline, followed by bromination at C-8, carbonylation, and finally, reduction of the nitro group to an amine. google.com

StepStarting MaterialKey ReagentsProductReference
18-BromoisoquinolineCO, Methanol, Pd CatalystMethyl 8-isoquinolinecarboxylate google.com
2Methyl 8-isoquinolinecarboxylateN-Bromosuccinimide, Acetic AcidMethyl 4-bromo-isoquinoline-8-carboxylate google.com
3Methyl 4-bromo-isoquinoline-8-carboxylatetert-Butyl carbamate, Pd Catalyst, Cs₂CO₃Methyl 4-(tert-butoxycarbonylamino)isoquinoline-8-carboxylate google.com
4Methyl 4-(tert-butoxycarbonylamino)isoquinoline-8-carboxylateHCl, MethanolThis compound google.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a fundamental aspect of academic and industrial synthesis, aiming to maximize product yield, minimize reaction time, and ensure scalability. researchgate.netjournalirjpac.com For the synthesis of this compound, each step of the reaction sequence is subject to optimization.

One key step is the initial palladium-catalyzed carbonylation of 8-bromoisoquinoline to form methyl 8-isoquinolinecarboxylate. google.com The efficiency of this reaction is highly dependent on several factors, including the choice of palladium catalyst, solvent, temperature, and the pressure of carbon monoxide. google.com A reported procedure specifies using a palladium catalyst in methanol at 60°C with a carbon monoxide pressure of 60 psi, achieving a high yield for this specific transformation. google.com

Table 2: Hypothetical Optimization of the Amination Step This table illustrates a typical approach to optimizing a palladium-catalyzed amination reaction, showing how varying parameters can influence the product yield. The data is representative of academic optimization studies.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2%)XantphosCs₂CO₃Dioxane10085
2Pd(OAc)₂ (2%)XantphosCs₂CO₃Dioxane10078
3Pd₂(dba)₃ (2%)BINAPCs₂CO₃Dioxane10072
4Pd₂(dba)₃ (2%)XantphosK₃PO₄Dioxane10065
5Pd₂(dba)₃ (2%)XantphosCs₂CO₃Toluene10081
6Pd₂(dba)₃ (2%)XantphosCs₂CO₃Dioxane8075

This data is illustrative and based on general principles of reaction optimization found in chemical literature. researchgate.netjournalirjpac.com

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Aminoisoquinoline 8 Carboxylate

Reactivity of the C-4 Amino Group in Methyl 4-Aminoisoquinoline-8-carboxylate

The amino group at the C-4 position is a key site of reactivity due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character.

The C-4 amino group in this compound behaves as a potent nucleophile. The electron-donating nature of the amino group enhances the electron density of the isoquinoline (B145761) ring, but its primary reactivity is centered on the nitrogen atom itself. This nucleophilicity allows the amino group to readily attack electrophilic centers, making it a versatile handle for chemical derivatization.

The reactivity of this primary amine allows for a wide range of transformations, including alkylation, arylation, and acylation. For instance, it can react with various electrophiles to form a diverse library of substituted isoquinoline derivatives. The lone pair on the nitrogen atom initiates the attack on an electron-deficient carbon, leading to the formation of a new carbon-nitrogen or heteroatom-nitrogen bond. This potential for derivatization is crucial in medicinal chemistry for structure-activity relationship (SAR) studies. In neutral or basic conditions, the amino group is generally more nucleophilic than other potential sites in the molecule.

The nucleophilic amino group readily participates in amidation reactions when treated with carboxylic acids or their activated derivatives, such as acyl chlorides or acid anhydrides. These reactions are fundamental for creating amide linkages, which are prevalent in biologically active molecules. The direct condensation with a carboxylic acid typically requires a coupling agent to activate the carboxyl group and facilitate the formation of the amide bond.

Common coupling agents used for this type of transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU). nih.gov The reaction proceeds by activation of the carboxylic acid, followed by nucleophilic attack from the C-4 amino group of the isoquinoline derivative. This process is highly efficient and allows for the synthesis of a wide array of N-substituted 4-amidoisoquinoline-8-carboxylates.

Table 1: Representative Amidation Reaction

Reactant 1 Reactant 2 Coupling Agent Base Solvent Product

Condensation reactions with aldehydes or ketones can also occur, leading to the formation of Schiff bases (imines). This reaction typically requires acid catalysis and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. These imine derivatives can be further reduced to secondary amines, providing another pathway for functionalization.

Transformations Involving the C-8 Carboxylate Ester Group

The methyl ester at the C-8 position is an important functional group that can undergo several characteristic transformations of carboxylic acid derivatives.

The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is a common method, typically employing an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidic workup to protonate the resulting carboxylate salt. nih.gov This transformation is often a key step in synthetic pathways where the carboxylic acid is required for subsequent reactions, such as further amidation.

Ester exchange, or transesterification, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be used to introduce different alkyl groups into the ester functionality, which can modify the compound's physical properties, such as solubility.

The C-8 carboxylate ester group is susceptible to reduction by various reducing agents. The outcome of the reduction depends on the reagent and reaction conditions used. Strong reducing agents like lithium aluminum hydride (LAH) can reduce the ester to a primary alcohol (8-(hydroxymethyl)-4-aminoisoquinoline). Careful control of reaction conditions, such as using milder reagents or low temperatures, may allow for the isolation of the intermediate aldehyde. For example, the reduction of a similar compound, methyl isoquinoline-3-carboxylate, with LAH at -78°C has been shown to yield the corresponding aldehyde.

Alternatively, exhaustive reduction methodologies can convert the ester directly to a methyl group. Nickel-catalyzed protocols using organosilanes as reducing agents have been developed for the direct conversion of unactivated aryl esters to the corresponding methyl arenes. chemistryviews.org This provides a pathway to 8-methyl-4-aminoisoquinoline from this compound.

Table 2: Reduction Products of the C-8 Ester Group

Reducing Agent Solvent Temperature Product
LiAlH₄ THF 0°C to RT 8-(Hydroxymethyl)-4-aminoisoquinoline
LiAlH₄ (controlled) THF -78°C 4-Aminoisoquinoline-8-carbaldehyde

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Ring System

The isoquinoline ring is a benzopyridine, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of the ring towards substitution is influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the existing substituents.

Electrophilic aromatic substitution (SEAr) on the unsubstituted isoquinoline nucleus occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring. gcwgandhinagar.com The primary positions for electrophilic attack are C-5 and, to a lesser extent, C-8. arsdcollege.ac.in In this compound, the directing effects of the substituents must be considered. The C-4 amino group is a strong activating group and an ortho, para-director. The C-8 carboxylate group is a deactivating group and a meta-director. The powerful activating effect of the amino group would likely dominate, directing incoming electrophiles primarily to the C-5 position.

Nucleophilic aromatic substitution (SNAr) reactions on the isoquinoline ring are favored on the electron-deficient pyridine ring, particularly at the C-1 position. quora.comquimicaorganica.org The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. quimicaorganica.org Indeed, a key step in the synthesis of this compound often involves the displacement of a halogen at the C-4 position by an amino group source. nih.gov The electron-withdrawing nitrogen atom helps to stabilize the negatively charged Meisenheimer complex intermediate, which is formed upon nucleophilic attack, particularly when the attack occurs at the C-1 or C-4 positions. quimicaorganica.org Further nucleophilic substitution on the unsubstituted ring of the title compound is generally unfavorable unless a leaving group is present or under forcing conditions like the Chichibabin reaction. shahucollegelatur.org.in

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis provides a powerful toolkit for modifying complex organic molecules like this compound. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

C-H Functionalization Strategies with Directing Group Assistance

Carbon-hydrogen (C-H) functionalization is a modern synthetic strategy that allows for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical approach compared to traditional methods. dntb.gov.ua The success of these reactions often relies on the presence of a "directing group" within the substrate, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond. nih.gov

In the context of this compound, the 4-amino group can serve as a potential directing group. The nitrogen atom of the amino group can coordinate to a palladium catalyst, facilitating the activation of adjacent C-H bonds (primarily at the C-3 and C-5 positions). This is analogous to the well-established role of 8-aminoquinoline (B160924) (AQ) as a highly effective bidentate directing group in a multitude of palladium-catalyzed C-H functionalization reactions. nih.gov Bidentate directing groups, which bind to the metal center at two points, are recognized as one of the most efficient methods for achieving site-selective C-H activation. rsc.org

The general mechanism involves the formation of a palladacycle intermediate, which then undergoes oxidative addition, migratory insertion, or reductive elimination to form the functionalized product. rhhz.net This strategy can be used to introduce a variety of substituents, including aryl, alkyl, and heteroatom groups. nih.gov

Table 1: Potential C-H Functionalization Reactions Directed by the 4-Amino Group
Reaction TypePotential ReagentCatalyst System (Typical)Potential Product
ArylationAryl Halide (e.g., Iodobenzene)Pd(OAc)₂Methyl 4-amino-5-arylisoquinoline-8-carboxylate
OlefinationAlkene (e.g., Styrene)Rh(III) CatalystMethyl 4-amino-5-vinylisoquinoline-8-carboxylate
AminationAmine SourcePd(OAc)₂Methyl 4,5-diaminoisoquinoline-8-carboxylate

Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl/Alkyl Substitutions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for creating C-C bonds. For a substrate like this compound, these reactions typically require a precursor where a halogen atom (Cl, Br, I) is installed at the position to be functionalized. A known synthetic route to the target compound starts from 8-bromoisoquinoline (B29762), indicating that halogenated versions of the isoquinoline core are accessible. google.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.orgrsc.org The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

While direct Suzuki-Miyaura coupling of this compound is not typical, a halogenated derivative, such as Methyl 4-amino-5-bromo-isoquinoline-8-carboxylate, would be an excellent substrate. The reaction is highly tolerant of various functional groups and has been successfully applied to complex quinoline (B57606) and isoquinoline systems. For example, 4-chloro-8-tosyloxyquinoline readily undergoes Suzuki-Miyaura coupling with various aryl boronic acids. researchgate.net The site-selectivity in polyhalogenated heteroaromatic systems can be complex, often influenced by a combination of electronic effects and the relative bond dissociation energies of the C-X bonds. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Heteroaryl Halides
ComponentExamplePurpose
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)Catalyzes the C-C bond formation
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation
SolventDioxane/H₂O, Toluene, DMFSolubilizes reagents and facilitates reaction
Boron ReagentArylboronic acidSource of the aryl/alkyl group

Sonogashira Coupling

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate that then participates in the palladium catalytic cycle. organic-chemistry.org Copper-free and ligand-free modifications have also been developed to make the reaction more versatile. researchgate.net

Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be the required substrate. This reaction would allow for the introduction of an alkynyl group onto the isoquinoline core, which is a valuable functional handle for further transformations. An alternative approach, decarbonylative Sonogashira coupling, uses carboxylic acids as coupling partners, though this is a more complex transformation. acs.org

Intramolecular Cyclization and Rearrangement Studies

The functional groups present in this compound—a primary aromatic amine and a methyl ester—offer the potential for intramolecular reactions to form new ring systems.

Intramolecular Cyclization

Under appropriate conditions (e.g., heat or catalysis), the nucleophilic 4-amino group could potentially attack the electrophilic carbonyl carbon of the 8-carboxylate group. While this specific cyclization on the isoquinoline core is not widely documented, analogous intramolecular cyclizations are known in organic synthesis. For this to occur, the molecule would need to adopt a conformation that brings the amino and ester groups into proximity, which could be sterically challenging. The reaction would likely require activation of the ester or catalysis (acid or base) to proceed, leading to the formation of a fused lactam (an amide in a ring). Such transformations are used to build complex polycyclic scaffolds from amino acid-derived precursors. researchgate.net For example, N-chlorosuccinimide (NCS) has been used to mediate intramolecular cyclization reactions to form new C–N bonds in the synthesis of complex alkaloids. nih.gov

Rearrangement Studies

Aromatic amines and their derivatives can undergo various molecular rearrangements. wiley-vch.de A well-known example is the Fischer-Hepp rearrangement, which is the acid-catalyzed conversion of an N-nitrosoaniline to a C-nitrosoaniline. While not directly applicable to the parent amine, derivatives of the 4-amino group could potentially undergo such skeletal reorganizations. However, there is no specific evidence in the reviewed literature to suggest that this compound itself is prone to common named rearrangement reactions under standard conditions. Its reactivity is dominated by the functional groups attached to the stable aromatic isoquinoline core.

Methyl 4 Aminoisoquinoline 8 Carboxylate As a Precursor in Complex Organic Synthesis

Utilization as a Heterocyclic Building Block for Diverse Molecular Architectures

The strategic placement of an amino group at the C-4 position and a methyl carboxylate group at the C-8 position makes Methyl 4-aminoisoquinoline-8-carboxylate a versatile and highly valuable heterocyclic building block. google.combldpharm.com These two functional groups provide orthogonal reactive handles that can be selectively addressed to construct a variety of complex molecular architectures.

The primary amino group is a potent nucleophile and a key site for derivatization. It readily participates in a range of classical nitrogen-centered reactions, allowing for the introduction of diverse substituents. Common transformations include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

Buchwald-Hartwig or Ullmann coupling: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl or heteroaryl halides.

Simultaneously, the methyl ester at the C-8 position offers another avenue for structural modification. It can be manipulated through reactions such as:

Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions.

Transesterification: Reaction with other alcohols to change the ester group.

Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride.

This dual functionality allows chemists to use the molecule as a linchpin, sequentially or concurrently building out different parts of a target molecule. For instance, the amino group can be protected while the ester is transformed, after which the amino group is deprotected for further functionalization, showcasing its utility in multi-step synthetic campaigns.

Assembly of Fused Polycyclic Systems Incorporating the Isoquinoline (B145761) Moiety

The inherent reactivity of the 4-aminoisoquinoline (B122460) core is adeptly harnessed for the construction of fused polycyclic systems. nih.gov These reactions extend the heterocyclic framework by building new rings onto the existing isoquinoline moiety, leading to molecules of greater complexity and rigidity.

A prominent strategy involves utilizing the 4-amino group as an integral part of an annulation reaction. For example, the amino group can act as a nucleophile in a reaction with a molecule containing two electrophilic sites, leading to the formation of a new heterocyclic ring fused to the 'c' face of the isoquinoline. One such transformation is the [3+2] cycloaddition, which can be used to construct fused pyrroloisoquinoline systems. nih.gov In a representative reaction, an isoquinoline-derived ylide is generated in situ, which then reacts with a suitable dipolarophile to afford the fused polycyclic product. nih.gov

Another approach involves intramolecular cyclization reactions. A synthetic sequence might begin with the acylation of the 4-amino group with a reagent that contains a latent reactive site. In a subsequent step, this site is activated to react with a carbon atom of the isoquinoline ring (e.g., C-5), thereby closing a new ring and forming a tetracyclic structure. These intramolecular strategies are powerful for creating complex, rigid scaffolds from simple starting materials. researchgate.net

The following table outlines representative transformations for assembling fused systems:

Starting Material DerivativeReagent(s)Reaction TypeFused System Formed
4-Amino-N-propargylisoquinolineMetal Catalyst (e.g., Au, Pt)Intramolecular CyclizationFused Pyrrole Ring
4-Amino-N-allylisoquinolineOxidizing Agent / CatalystIntramolecular AminationFused Pyrrolidine Ring
4-Amino-N-(2-bromobenzyl)isoquinolinePalladium Catalyst, BaseIntramolecular Buchwald-HartwigFused Dihydroisoquinolino[4,5-b]indole

Synthesis of Advanced Isoquinoline-Derived Scaffolds for Chemical Exploration

Beyond simple derivatization, this compound serves as a foundational scaffold for the synthesis of more elaborate molecular frameworks intended for broad chemical exploration. nih.gov Its structure is a key component in creating libraries of diverse compounds.

The design of new scaffolds based on this compound is guided by principles of synthetic accessibility and the strategic placement of functional groups for diversification. nih.gov The primary goal is to use the initial core to generate a family of related but structurally distinct molecules.

Key design principles include:

Vectorial Diversification: Modifications are planned to project in different spatial directions from the isoquinoline core. The 4-amino group allows for substitutions that extend away from the ring system, while modifications to the ring itself (e.g., via C-H activation) can build complexity in other dimensions.

Functional Group Interconversion: The amino and ester groups are not just points of attachment but are also chemically versatile. The ester can be converted to an amide, acid, alcohol, or even a nitrile, each offering new chemical properties and further reactive possibilities. The amino group can be transformed into a nitro group (via oxidation) or a halogen (via a Sandmeyer-type reaction), completely altering its electronic influence on the ring. google.com

Privileged Structure Hopping: The isoquinoline core is a well-established "privileged structure" in medicinal chemistry. nih.gov A key design principle is to use this core as an anchor and append other known privileged structures to it, creating hybrid molecules that explore new chemical space.

The this compound framework is a recurring motif in the synthesis of complex molecules designed for biological investigation. google.comnih.gov Its structural features are strategically incorporated into larger scaffolds known to be of interest in medicinal chemistry.

For example, this compound is a key intermediate in the synthesis of molecules designed to target neurological pathways. google.com The synthesis involves leveraging the amino and carboxyl groups to build a more complex, polycyclic final structure. A typical synthetic route might involve the coupling of the 4-amino group with another heterocyclic ring system, followed by modification of the C-8 ester to an amide to modulate solubility and hydrogen bonding capacity.

Furthermore, the general class of 4-aminoquinolines and 4-aminoisoquinolines has been incorporated into triterpenoic acid amide derivatives. mdpi.com In these syntheses, the amino group of the heterocycle is coupled with the C-28 carboxyl group of a triterpenoid (B12794562) like oleanolic or ursonic acid. This strategy merges a natural product scaffold with a synthetic heterocyclic fragment, demonstrating the utility of the aminoisoquinoline moiety in creating complex hybrid molecules.

The table below details synthetic strategies for incorporating the scaffold:

Target Scaffold ClassSynthetic StrategyKey Reaction
Neurological Pathway ModulatorsSequential functionalization of amino and ester groups.Amide coupling, N-Arylation.
Triterpenoid HybridsAmide bond formation between the 4-amino group and a natural product carboxylic acid. mdpi.comCarbodiimide-mediated coupling (e.g., EDC, DCC).
Kinase Inhibitor ScaffoldsUse as a core for attaching pharmacophoric groups at C-4 and C-8 positions.Suzuki or Buchwald-Hartwig cross-coupling.

Contributions to Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov While specific examples detailing the use of this compound in MCRs are not extensively documented, the functional groups present on the molecule make it an ideal candidate for such transformations.

The 4-amino group, in particular, can serve as the nucleophilic amine component in well-known MCRs. For instance, in a hypothetical Ugi or Passerini-type reaction, the 4-aminoisoquinoline derivative could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble a complex, peptide-like structure on the isoquinoline core.

Similarly, MCRs used to synthesize fused quinoline (B57606) and pyran derivatives often employ an amine, an aldehyde, and an active methylene (B1212753) compound. researchgate.net By analogy, this compound could function as the amine component in reactions designed to build additional heterocyclic rings, such as a pyrazolo[3,4-b]quinoline system, onto a pre-functionalized scaffold. mdpi.com The presence of the ester group provides an additional site for post-MCR modification, further enhancing the molecular diversity that can be achieved.

Analytical and Spectroscopic Characterization in Research of Methyl 4 Aminoisoquinoline 8 Carboxylate and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Methyl 4-aminoisoquinoline-8-carboxylate. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. For the aromatic protons on the isoquinoline (B145761) core, signals are typically observed in the downfield region (approximately 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific positions of the protons at C1, C3, C5, C6, and C7 can be distinguished by their chemical shifts and their coupling constants (J), which reveal spatial relationships between adjacent protons. The amino group (-NH₂) protons would appear as a broader signal, and its chemical shift can be variable depending on the solvent and concentration. The methyl protons of the ester group (-COOCH₃) would present as a sharp singlet, typically in the range of 3.8-4.2 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found far downfield (around 165-175 ppm). Carbons within the aromatic isoquinoline ring system appear in the approximate range of 110-155 ppm. The carbon of the methyl ester group will be observed further upfield (typically 50-60 ppm). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. For instance, in a related derivative, Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the methoxy (B1213986) and ester methyl carbons appear at 61.5 ppm and 52.9 ppm, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H1~8.8 - 9.2C1: ~145 - 150
H3~7.0 - 7.5C3: ~110 - 115
C4-C4: ~140 - 145
H5~7.8 - 8.2C5: ~125 - 130
H6~7.5 - 7.9C6: ~120 - 125
H7~7.6 - 8.0C7: ~128 - 133
C8-C8: ~130 - 135
NH₂Variable (broad)C4a: ~135 - 140
COOCH₃~3.9 - 4.1C8a: ~125 - 130
COOCH₃-COOCH₃: ~52 - 55
COOCH₃-C =O: ~165 - 170

Note: The above values are estimations based on related structures and general NMR principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₁H₁₀N₂O₂). The calculated monoisotopic mass for this compound is 202.0742 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the compound's identity.

For example, using a technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺, with an expected m/z of 203.0815. In research on related isoquinoline carboxylates, HRMS has been used to confirm the elemental composition of synthesized products, lending confidence to their structural assignments. This technique is also highly sensitive to impurities, which would appear as additional signals in the mass spectrum, making it an excellent tool for assessing the purity of a sample.

Interactive Data Table: HRMS Data for this compound

Molecular FormulaIonCalculated m/z
C₁₁H₁₀N₂O₂[M+H]⁺203.0815
C₁₁H₁₀N₂O₂[M+Na]⁺225.0634

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is a strong, sharp absorption that typically occurs around 1700-1725 cm⁻¹. The presence of C-O stretching bands for the ester would be found in the 1200-1300 cm⁻¹ region. Aromatic C=C bond stretching vibrations from the isoquinoline ring will produce signals in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amine (-NH₂)N-H Stretch3300 - 3500Medium (often two peaks)
Ester (-COOR)C=O Stretch1700 - 1725Strong
Ester (-COOR)C-O Stretch1200 - 1300Strong
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
Aromatic C-HC-H Stretch> 3000Medium
Alkyl C-H (Methyl)C-H Stretch~2950Medium

Advanced Chromatographic Techniques in Synthesis and Purification

The synthesis of this compound and its derivatives often results in a mixture containing the desired product, unreacted starting materials, and byproducts. Advanced chromatographic techniques are essential for the isolation and purification of the target compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical assessment of purity and for preparative purification. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) (often with additives like formic acid or trifluoroacetic acid to improve peak shape), would be suitable for separating the polar aminoisoquinoline product from less polar impurities. The purity of the collected fractions can be assessed by the symmetry and integration of the peak in the chromatogram, typically monitored by a UV detector set to a wavelength where the isoquinoline core absorbs strongly.

For larger scale purification, column chromatography using silica (B1680970) gel is commonly employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol, would be developed to effectively separate the components of the reaction mixture. Thin-layer chromatography (TLC) is used to monitor the progress of the separation.

Spectroscopic Probes for Reaction Monitoring and Mechanistic Insights

In modern chemical synthesis, spectroscopic techniques are not only used for final product characterization but also as in-situ probes to monitor the progress of a reaction in real-time. This provides valuable data for reaction optimization and for understanding reaction mechanisms.

For the synthesis of this compound, which may involve multiple steps such as the introduction of the amino group and the formation of the ester, techniques like in-situ IR or NMR spectroscopy could be employed. For example, by monitoring the disappearance of a precursor's characteristic IR band and the appearance of the product's C=O ester stretch, the reaction kinetics can be followed without the need for sampling and offline analysis. Similarly, benchtop NMR spectrometers can be used to track the changes in the proton NMR spectrum over time, providing direct insight into the conversion of reactants to products and the formation of any intermediates. These real-time analytical methods are crucial for developing efficient, high-yield synthetic processes.

Computational and Theoretical Investigations of Methyl 4 Aminoisoquinoline 8 Carboxylate

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its properties and reactivity. For Methyl 4-aminoisoquinoline-8-carboxylate, a quantum chemical calculation, such as one using Density Functional Theory (DFT), would be the first step. mdpi.com Such calculations would elucidate the distribution of electron density across the isoquinoline (B145761) core and its substituents.

Molecular Orbital Theory (MOT) provides a more detailed picture than simple electron density maps. MOT describes how atomic orbitals combine to form molecular orbitals (MOs), which span the entire molecule. youtube.comyoutube.com Key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is likely to have significant contributions from the electron-rich amino group and the aromatic π-system.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy location for an additional electron and is associated with the molecule's ability to accept electrons. The LUMO is expected to be distributed over the electron-deficient parts of the aromatic system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A smaller gap generally indicates higher reactivity and is an indicator of the electronic excitation energy.

The constructive overlap of atomic orbitals leads to lower-energy bonding molecular orbitals, while destructive overlap results in higher-energy anti-bonding molecular orbitals. youtube.com The stability of the molecule is determined by the net number of electrons in these bonding orbitals. youtube.com For this compound, analysis of these orbitals would reveal the nature of the π-bonding system and the electronic influence of the amino and carboxylate groups on the isoquinoline ring.

Table 1: Key Parameters from a Hypothetical Electronic Structure Calculation

ParameterPredicted Significance for this compound
HOMO Energy Indicates the molecule's ionization potential and susceptibility to electrophilic attack.
LUMO Energy Relates to the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Map Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Prediction of Reactivity and Regioselectivity via Computational Models

Computational models can predict where and how a molecule is likely to react. For this compound, this involves identifying the most probable sites for electrophilic and nucleophilic attack.

The electron distribution, calculated through methods like DFT, is key to this prediction. mdpi.com An electrostatic potential map would visualize regions of negative potential (electron-rich, prone to attack by electrophiles) and positive potential (electron-poor, prone to attack by nucleophiles). For this molecule, the amino group at position 4 would significantly increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, the electron-withdrawing methyl carboxylate group at position 8 would decrease electron density.

Computational studies on the methylation of related quinoline (B57606) systems have successfully used DFT calculations to interpret the regioselectivity of reactions. mdpi.comnih.gov By calculating the geometry and electron structure of reactive intermediates (like anions), researchers can predict which atoms are most likely to be attacked by an electrophile. nih.govresearchgate.net Similar approaches could be applied to predict the reactivity of the amino group or the aromatic ring of this compound in various reactions.

Docking Studies and Ligand Design Principles (focused on interaction, not biological outcome)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves "docking" a ligand (like this compound) into the binding site of a target protein.

The primary goal of a docking study is to understand the intermolecular interactions that stabilize the ligand-protein complex. These interactions are non-covalent and can include:

Hydrogen Bonds: The amino group (-NH₂) and the carbonyl oxygen of the ester group in this compound are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The aromatic isoquinoline ring system provides a large hydrophobic surface that can interact with nonpolar residues in a protein's binding pocket.

π-π Stacking: The flat, aromatic isoquinoline core can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: The partial charges on the atoms of the ligand interact with charged or polar residues in the binding site.

Docking simulations calculate a "docking score," which is an estimation of the binding affinity. By analyzing the predicted binding pose, researchers can identify which specific functional groups on the ligand are crucial for interaction. This information is fundamental for ligand design, allowing for the rational modification of the structure to improve its fit and interaction with the target, for example, by adding or repositioning hydrogen bond donors/acceptors.

Table 2: Potential Intermolecular Interactions in Docking Studies

Interaction TypePotential Contributing Group on the Ligand
Hydrogen Bond Donor Amino group (-NH₂)
Hydrogen Bond Acceptor Carbonyl oxygen (-C=O), Ester oxygen (-O-), Ring Nitrogen
Hydrophobic & π-π Stacking Isoquinoline aromatic rings
Electrostatic Partial charges across the entire molecule

Molecular Dynamics Simulations of Isoquinoline Systems

An MD simulation of this compound, either in a solvent or bound to a protein, would start with an initial set of coordinates and velocities for each atom. The forces on each atom are then calculated using a force field, and these forces are used to calculate the acceleration, and subsequently, the new positions and velocities after a very short time step. mdpi.com Repeating this process millions of times generates a trajectory of the molecule's motion.

For an isoquinoline system, MD simulations can reveal:

Conformational Flexibility: How the orientation of the methyl carboxylate group changes over time.

Solvation: How solvent molecules (e.g., water) arrange themselves around the solute and the dynamics of this interaction.

Binding Stability: If docked into a protein, an MD simulation can assess the stability of the binding pose over time. It can reveal if key interactions, like hydrogen bonds, are stable or transient, and how the ligand and protein adjust their conformations to accommodate each other. nih.gov

These simulations provide insights into the dynamic behavior that is not apparent from static models, offering a more realistic picture of the molecular interactions at an atomic level. nih.govmdpi.com

Emerging Research Directions and Future Perspectives in Methyl 4 Aminoisoquinoline 8 Carboxylate Chemistry

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds to minimize environmental impact and enhance efficiency. Traditional multi-step syntheses of isoquinoline (B145761) derivatives often involve harsh reaction conditions, toxic reagents, and significant waste generation. tandfonline.com For instance, a patented synthesis for Methyl 4-aminoisoquinoline-8-carboxylate involves steps like nitration, bromination, and palladium-catalyzed carbonylation, followed by reduction and deprotection, which may utilize non-biodegradable compounds and demanding conditions. google.com

Future research is geared towards developing more sustainable alternatives. Key areas of focus include:

Use of Biodegradable Solvents: Research has demonstrated the successful synthesis of isoquinoline derivatives using biodegradable solvents like Polyethylene Glycol (PEG-400), which allows for a simple extraction procedure and a reusable catalytic system.

Solvent-Free Reactions: Three-component reactions conducted under solvent-free conditions at room temperature have been shown to produce isoquinazoline derivatives in excellent yields with short reaction times and easy product separation. tandfonline.com This approach avoids the use of toxic solvents altogether. tandfonline.com

Recyclable Catalysts: The development of homogeneous recyclable catalyst systems, such as Ru(II)/PEG-400, represents a significant step towards sustainable synthesis. These systems combine the benefits of a biodegradable solvent with a reusable catalyst, reducing both cost and environmental footprint.

Adopting these green chemistry principles for the synthesis and derivatization of this compound could lead to more environmentally benign and cost-effective manufacturing processes, a critical consideration for the pharmaceutical industry.

Green Chemistry ApproachDescriptionPotential Benefit for this compound Synthesis
Biodegradable Solvents Utilizing solvents like PEG-400 that are environmentally friendly and can be recycled. Reduces the environmental impact of the synthesis process.
Solvent-Free Conditions Performing reactions without a solvent, often using techniques like grinding or gentle heating. tandfonline.comEliminates solvent waste and can lead to faster reactions and higher yields. tandfonline.com
High Atom Economy Designing synthetic routes where most atoms of the reactants are incorporated into the desired product. Minimizes the generation of chemical waste.
Recyclable Catalysts Employing catalysts that can be easily recovered and reused for multiple reaction cycles. Lowers production costs and reduces metal waste.

Development of Novel Catalytic Systems for Isoquinoline Functionalization

The direct functionalization of the isoquinoline core through C-H activation is a powerful and atom-economical strategy for creating derivatives. nih.gov This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. nih.gov Research into novel catalytic systems is a major driver of innovation in this area.

Transition-metal catalysis, particularly with rhodium (Rh), ruthenium (Ru), palladium (Pd), cobalt (Co), and iridium (Ir), has been pivotal. thieme-connect.deacs.orgresearchgate.netresearchgate.netnih.gov These catalysts enable the regioselective introduction of functional groups onto the isoquinoline skeleton. For example, Rh(III)-catalyzed C-H activation has been used for the annulation of benzamides with alkynes to form functionalized isoquinolones. nih.gov Similarly, Ru(II)-catalyzed C-H functionalization allows for the synthesis of isoquinolines from benzylamines under redox-neutral conditions, using the free amine as a directing group. researchgate.netorganic-chemistry.org

For this compound, these advanced catalytic methods hold immense promise. They could enable direct and selective modification at various positions on the isoquinoline ring, bypassing the more complex and often lower-yielding classical methods. This would facilitate the rapid generation of diverse libraries of derivatives for biological screening.

Catalyst SystemType of FunctionalizationKey Features
Rhodium (III) C-H Activation/Annulation nih.govacs.orgEfficient for constructing fused-ring systems; can be used in one-pot, three-component reactions. nih.govorganic-chemistry.org
Ruthenium (II) C-H Functionalization/Annulation researchgate.netorganic-chemistry.orgEnables reactions without an external oxidant; utilizes free amine directing groups. researchgate.netorganic-chemistry.org
Cobalt (III) C-H Alkenylation/Annulation acs.orgOperates under mild reaction conditions and in the presence of air. acs.org
Palladium (II) α-Arylation of Enolates nih.govAllows for modular synthesis by combining ketones, aryl bromides, and electrophiles in one pot. nih.gov

Exploration of Unconventional Reaction Pathways for Accessing New Derivatives

Beyond traditional thermal reactions, chemists are exploring unconventional pathways to access novel chemical space. These methods often provide unique reactivity and selectivity, leading to the formation of derivatives that are difficult to obtain through conventional means.

C-H Functionalization Cascades: These reactions involve a sequence of bond-forming events that occur in a single operation, rapidly building molecular complexity from simple starting materials. researchgate.net For instance, an efficient Rh(III)-catalyzed C-H activation and annulation cascade of primary benzylamines with α-Cl ketones provides a robust route to diverse isoquinolines. researchgate.net

Photocatalysis: Visible-light-driven reactions are emerging as a powerful tool in organic synthesis. mdpi.com Heterogeneous photocatalysts, such as covalent organic frameworks (COFs), can mediate reactions like decarboxylative alkylation under mild conditions. mdpi.com This technology could be applied to introduce alkyl groups to the this compound scaffold using carboxylic acids as starting materials.

Electrochemistry: Electrochemical methods offer an alternative way to generate reactive intermediates for C-H functionalization, often avoiding the need for chemical oxidants. thieme-connect.de

The application of these unconventional pathways to this compound could unlock new avenues for derivatization, providing access to a wider range of structurally unique compounds for evaluation as potential therapeutic agents.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis is set to revolutionize the discovery and development of new pharmaceutical compounds. researchgate.netsyrris.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. researchgate.netacs.org

Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. researchgate.net The small reactor volumes enhance safety, especially when dealing with hazardous reagents or highly exothermic reactions. acs.org Furthermore, flow processes are more amenable to scale-up; production can be increased by simply running the system for longer or by using multiple reactors in parallel. acs.org

When combined with automation, these platforms can be used for high-throughput synthesis and the rapid generation of compound libraries. researchgate.netsyrris.com An automated flow system could synthesize and purify a series of derivatives of this compound, which could then be directly screened for biological activity. This data-driven approach, sometimes incorporating machine learning, can significantly accelerate the identification of lead compounds. researchgate.netsyrris.com The development of fully automated, end-to-end processes—from synthesis to purification and formulation—is a key future goal in pharmaceutical manufacturing. jst.org.in

TechnologyKey AdvantagesRelevance to this compound
Flow Chemistry Precise control of reaction conditions, enhanced safety, easier scalability, improved yield and purity. researchgate.netacs.orgEnables safer, more efficient, and scalable production of the core molecule and its derivatives.
Automated Synthesis High-throughput capability, rapid library generation, increased reproducibility, integration with machine learning. researchgate.netsyrris.comAccelerates the drug discovery process by quickly creating diverse libraries of derivatives for screening.
Integrated Platforms Combines synthesis, work-up, purification, and analysis in a continuous, automated process. acs.orgjst.org.inStreamlines the entire development pipeline from initial synthesis to final compound isolation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-aminoisoquinoline-8-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via amination of a quinoline precursor using substituted anilines (e.g., 3-chloro-4-methoxyaniline) under basic conditions and heat . Key steps include:

  • Esterification : Use of methanol and thionyl chloride for carboxylate ester formation.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Optimization : Adjusting temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst (e.g., Pd/C for coupling reactions) to enhance yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl at C8, amino at C4) and ester functionality .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C12_{12}H10_{10}N2_2O2_2) and rule out side products .
  • IR : Peaks at ~1700 cm1^{-1} (C=O ester) and ~3300 cm1^{-1} (N-H stretch) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Best Practices :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (classified as Acute Toxicity Category 4 for oral/dermal/inhalation) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can crystallographic data (e.g., bond angles, packing motifs) inform the reactivity of this compound?

  • Structural Insights :

  • SHELX Refinement : Use SHELXL for small-molecule refinement to determine torsional angles (e.g., dihedral angle between quinoline and phenyl rings ~15–25°) .
  • ORTEP Visualization : Generate 3D models to analyze steric hindrance at the amino group, which impacts nucleophilic substitution reactivity .
  • Data Interpretation : Planar quinoline cores favor π-π stacking in solid-state, influencing solubility and crystallinity .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

  • Case Study :

  • Anticancer vs. Antimicrobial Activity : Discrepancies in IC50_{50} values (e.g., 5 µM in breast cancer cells vs. 50 µM in E. coli) may arise from assay conditions (e.g., pH, serum content) .
  • Resolution : Conduct parallel assays under standardized conditions (e.g., RPMI-1640 media, 37°C, 5% CO2_2) and validate via dose-response curves .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

  • SAR Strategies :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO2_2) at C7 to increase electrophilicity and target binding .
  • Bioisosteres : Replace the methyl ester with a trifluoromethyl group to improve metabolic stability .
  • Data Analysis : Use QSAR models correlating logP (1.5–3.0) with membrane permeability and IC50_{50} .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in enzyme inhibition?

  • Methodological Framework :

  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., topoisomerase II) .
  • Cellular Profiling : RNA-seq to track downstream gene expression changes (e.g., apoptosis markers like caspase-3) .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (%)
Amination3-Chloro-4-methoxyaniline, K2_2CO3_3, DMF, 100°C7592
EsterificationSOCl2_2, MeOH, reflux8598
PurificationSilica gel chromatography (EtOAc/hexane)7095

Table 2 : Comparative Biological Activities of Quinoline Derivatives

CompoundIC50_{50} (Cancer Cells, µM)MIC (E. coli, µg/mL)logP
This compound5.2 ± 0.350 ± 52.1
Ethyl 8-methoxy analog8.7 ± 0.575 ± 82.8
Chloro-substituted derivative3.9 ± 0.230 ± 31.9

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